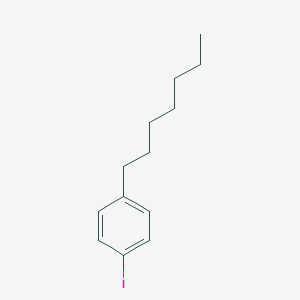

1-Heptyl-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-heptyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19I/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXKOPSTJPLWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566778 | |

| Record name | 1-Heptyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131894-91-2 | |

| Record name | 1-Heptyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Heptyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 1-Heptyl-4-iodobenzene. This compound serves as a key intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science.

Chemical Identity and Physical Properties

This compound is an aromatic compound characterized by a heptyl group and an iodine atom at the para positions of a benzene ring. Its physical state is a clear, colorless to yellow liquid.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 131894-91-2[1][2][3][4] |

| Molecular Formula | C₁₃H₁₉I[1][2][3][4] |

| Molecular Weight | 302.20 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | CCCCCCCC1=CC=C(I)C=C1[1][3] |

| InChI Key | NHXKOPSTJPLWPK-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 165 °C at 10 mmHg[1] |

| Refractive Index | 1.5450-1.5490 at 20°C |

| Flash Point | >120 °C (>248 °F)[1] |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, chloroform, and benzene. |

| Purity | Commercially available in 98% purity.[1] |

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, based on the analysis of analogous compounds, the following spectral characteristics are expected.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the heptyl chain.

-

Aromatic Region (δ 6.8-7.8 ppm): Two doublets are expected, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine atom will be shifted further downfield compared to the protons ortho to the alkyl group.

-

Aliphatic Region (δ 0.8-2.6 ppm):

-

A triplet around δ 2.5-2.6 ppm for the benzylic methylene protons (-CH₂-Ar).

-

A multiplet around δ 1.5-1.6 ppm for the methylene group beta to the ring.

-

A series of multiplets between δ 1.2-1.4 ppm for the remaining four methylene groups.

-

A triplet around δ 0.8-0.9 ppm for the terminal methyl group (-CH₃).

-

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals.

-

Aromatic Region (δ 90-150 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be significantly shielded (shifted upfield) to around 90-95 ppm due to the "heavy atom effect". The carbon attached to the heptyl group will appear around 140-145 ppm. The remaining four aromatic carbons will resonate in the 128-138 ppm range.

-

Aliphatic Region (δ 14-36 ppm): Seven signals are expected for the heptyl chain carbons, with the benzylic carbon appearing around 35-36 ppm and the terminal methyl carbon at approximately 14 ppm.

Mass Spectrometry (Predicted)

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak [M]⁺ at m/z = 302. The fragmentation pattern is expected to be dominated by:

-

Benzylic cleavage: Loss of a hexyl radical (•C₆H₁₃) to form a stable tropylium-like cation at m/z = 119.

-

Loss of iodine: A peak corresponding to the heptylbenzene cation [C₁₃H₁₉]⁺ at m/z = 175.

-

Iodine cation: A peak at m/z = 127 corresponding to [I]⁺.

-

Alkyl chain fragmentation: A series of peaks corresponding to the loss of alkyl fragments from the heptyl chain.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of 1-n-Heptyl-4-iodobenzene would show characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

-

C-H bending (aliphatic): ~1375-1470 cm⁻¹

-

C-I stretching: ~500-600 cm⁻¹

Synthesis and Experimental Protocols

Representative Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 4-heptylaniline.

Caption: Synthesis of this compound.

Experimental Protocol: Diazotization and Iodination

-

Diazotization:

-

To a cooled (0-5 °C) solution of 4-heptylaniline (1 equivalent) in aqueous hydrochloric acid (3 equivalents), a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature. The formation of the diazonium salt can be monitored using starch-iodide paper.

-

-

Iodination (Sandmeyer-type reaction):

-

A solution of potassium iodide (1.5 equivalents) in water is added to the cold diazonium salt solution.

-

The mixture is slowly warmed to room temperature and then gently heated (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with aqueous sodium thiosulfate to remove any residual iodine, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Reactivity and Applications in Drug Development

Aryl iodides are highly valuable building blocks in medicinal chemistry due to the reactivity of the carbon-iodine bond.[5] This bond is readily activated by transition metal catalysts, making this compound an excellent substrate for various cross-coupling reactions used to construct complex drug-like molecules.[6][7] The long alkyl chain can also contribute to modulating the lipophilicity of a target molecule, a critical parameter in drug design. Additionally, molecules with similar structures are used in the synthesis of liquid crystals.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki, Sonogashira, and Heck couplings, which are fundamental transformations in modern drug discovery.[5]

a) Suzuki-Miyaura Coupling

The Suzuki reaction forms a new carbon-carbon single bond by coupling the aryl iodide with an organoboron compound.[10] This is a widely used method for constructing biaryl structures.

Caption: Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki Coupling:

-

To an oven-dried flask under an inert atmosphere (e.g., Argon), add this compound (1 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

-

Heat the reaction mixture (e.g., 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

b) Sonogashira Coupling

The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylalkyne.[11][12] This is a key reaction for introducing linear, rigid structural motifs.

Caption: Sonogashira cross-coupling reaction.

General Experimental Protocol for Sonogashira Coupling:

-

In a flask under an inert atmosphere, dissolve this compound (1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).

-

Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 eq.), followed by the terminal alkyne (1.1-1.2 eq.).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

c) Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at an sp² carbon.[13]

Caption: Mizoroki-Heck cross-coupling reaction.

General Experimental Protocol for Heck Coupling:

-

Combine this compound (1 eq.), the alkene (1.1-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃) in a sealed tube.

-

Add a polar aprotic solvent such as DMF or acetonitrile.

-

Heat the mixture to 80-140 °C until the reaction is complete.

-

Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.

-

Wash the organic layer, dry, concentrate, and purify the product by chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes skin irritation and serious eye irritation. Combustible liquid. The compound is light-sensitive and should be stored in a cool, dark place.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

References

- 1. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Heptyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-heptyl-4-iodobenzene, a key intermediate in organic synthesis and drug discovery. The document details a robust synthetic protocol and outlines the expected analytical data for comprehensive characterization of the final compound.

Core Compound Properties

| Property | Value |

| CAS Number | 131894-91-2[1] |

| Molecular Formula | C₁₃H₁₉I[1] |

| Molecular Weight | 302.19 g/mol [1] |

| Appearance | Clear, colorless to yellow liquid |

| Refractive Index (20°C) | 1.5450-1.5490 |

Synthesis of this compound

A reliable method for the preparation of this compound is the direct electrophilic iodination of n-heptylbenzene. This method offers high regioselectivity for the para-position due to the ortho,para-directing effect of the alkyl group. The use of periodic acid as an oxidizing agent ensures the in situ generation of the iodinating species and drives the reaction to completion.[2]

Experimental Protocol: Direct Iodination of n-Heptylbenzene

This protocol is adapted from a general procedure for the iodination of polyalkylbenzenes.[2]

Materials:

-

n-Heptylbenzene

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Sodium bisulfite (NaHSO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or dichloromethane (for extraction)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine n-heptylbenzene, iodine, and periodic acid dihydrate in glacial acetic acid.

-

Slowly add a solution of concentrated sulfuric acid in aqueous acetic acid to the reaction mixture with stirring.

-

Heat the purple solution with stirring. The progress of the reaction can be monitored by the disappearance of the iodine color.

-

Once the reaction is complete (indicated by a colorless or pale yellow solution), cool the mixture to room temperature and pour it into a beaker containing water.

-

If any solid iodine precipitates, add a 5% sodium bisulfite solution dropwise until the color disappears.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers sequentially with water, 5% sodium bisulfite solution (if necessary), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as two doublets in the range of δ 6.8-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons (CH₂) adjacent to the aromatic ring will appear as a triplet around δ 2.5-2.7 ppm. The remaining aliphatic protons of the heptyl chain will appear as a series of multiplets in the upfield region (δ 0.8-1.7 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure. The aromatic carbons will appear in the range of δ 80-150 ppm. The carbon atom attached to the iodine atom (C-I) is expected to be the most downfield in the aromatic region. The aliphatic carbons will resonate in the upfield region (δ 14-36 ppm).

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH (ortho to I) | ~7.6 (d) | ~137 |

| Aromatic CH (meta to I) | ~6.9 (d) | ~130 |

| Aromatic C-I | - | ~91 |

| Aromatic C-Alkyl | - | ~143 |

| Benzylic CH₂ | ~2.5 (t) | ~36 |

| Aliphatic CH₂ | ~1.2-1.6 (m) | ~22-32 |

| Terminal CH₃ | ~0.9 (t) | ~14 |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the synthesized compound.

Expected Fragmentation Pattern:

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 302. The fragmentation pattern will likely involve the loss of the iodine atom and various fragments from the heptyl chain. Key expected fragments include:

-

[M - I]⁺: Loss of the iodine atom (m/z = 175).

-

Benzylic cleavage: Cleavage of the bond between the first and second carbon of the alkyl chain, resulting in a tropylium-like ion (m/z = 91), which is a very common fragment for alkylbenzenes.

-

Loss of alkyl fragments: Sequential loss of CₓHᵧ fragments from the heptyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the aliphatic C-H stretching vibrations. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The described synthetic protocol offers a reliable and efficient route to this valuable chemical intermediate. The outlined analytical methods and expected data will enable researchers to confirm the structure and purity of the synthesized compound, ensuring its suitability for downstream applications in pharmaceutical and materials science research.

References

Physical and chemical properties of 1-Heptyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Heptyl-4-iodobenzene, a versatile aromatic iodide compound. This document includes a summary of its key characteristics, detailed experimental protocols for its synthesis and potential reactions, and relevant spectroscopic data for its characterization.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with a heptyl group and an iodine atom attached to a benzene ring. It is a clear, colorless to yellow liquid at room temperature.[1] Its chemical structure and key identifiers are provided below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉I | [2][3] |

| Molecular Weight | 302.20 g/mol | [2][4] |

| IUPAC Name | This compound | [3][5] |

| CAS Number | 131894-91-2 | [2][3] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 165 °C at 10 mmHg | [4] |

| Flash Point | >120 °C (248 °F) | [4] |

| Refractive Index | 1.5450-1.5490 @ 20°C | [1] |

| Sensitivity | Light sensitive | [4] |

Spectroscopic Characterization

Synthesis of this compound

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the searched literature. However, a common synthetic route for such compounds involves the iodination of the corresponding alkylbenzene. A general procedure, adapted from methods for the synthesis of similar aryl iodides, is outlined below.

Experimental Protocol: Iodination of Heptylbenzene

Materials:

-

Heptylbenzene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Acetic acid (glacial)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptylbenzene in glacial acetic acid.

-

Add iodine and periodic acid to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with sodium thiosulfate solution (to remove excess iodine), sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Sulfuric acid is highly corrosive.

Chemical Reactivity and Potential Applications

The carbon-iodine bond in this compound is relatively weak, making it a reactive intermediate in various organic transformations, particularly in metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls and other complex organic molecules.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

This compound

-

An appropriate boronic acid or boronate ester

-

A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

A suitable solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-120 °C) for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction involving this compound.

References

- 1. 1-n-Heptyl-4-iodobenzene, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 131894-91-2 [matrix-fine-chemicals.com]

- 4. 1-n-Heptyl-4-iodobenzene, 98% | Fisher Scientific [fishersci.ca]

- 5. 1-n-Heptyl-4-iodobenzene, 98% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 1-Heptyl-4-iodobenzene: Molecular Characteristics and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key synthetic applications of 1-Heptyl-4-iodobenzene. This information is critical for its effective utilization in organic synthesis and drug discovery endeavors.

Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a heptyl group and an iodine atom at the para position. The presence of the iodo- group makes it a valuable intermediate in a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures often found in pharmaceutical agents.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉I | [1] |

| Molecular Weight | 302.19 g/mol | [1] |

| CAS Number | 131894-91-2 | |

| Appearance | Clear to yellowish liquid | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Density | Not readily available | |

| SMILES | CCCCCCC1=CC=C(I)C=C1 | |

| InChI Key | NHXKOPSTJPLWPK-UHFFFAOYSA-N |

Key Experimental Protocol: Sonogashira Cross-Coupling Reaction

The carbon-iodine bond in this compound is highly reactive, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne and is a cornerstone of modern organic synthesis.

Detailed Methodology

The following protocol is a general procedure for the Sonogashira coupling of an aryl iodide, such as this compound, with a terminal alkyne.

Materials:

-

This compound (1 equivalent)

-

Terminal alkyne (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl iodide (this compound).

-

Add the anhydrous solvent, followed by the amine base.

-

Stir the mixture at room temperature for a few minutes to ensure dissolution and catalyst activation.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated (40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous work-up. Typically, water or a saturated aqueous solution of ammonium chloride is added, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Sonogashira coupling reaction, providing a clear visual representation of the experimental workflow.

Caption: A flowchart illustrating the major steps of a Sonogashira cross-coupling reaction.

References

Spectroscopic Profile of 1-Heptyl-4-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Heptyl-4-iodobenzene. Due to the limited availability of specific experimental spectra in public databases, this document combines confirmed physical data with illustrative spectroscopic information derived from closely related compounds and predictive models. Detailed experimental protocols for the acquisition of such data are also provided.

Compound Overview

This compound is an aromatic compound with a heptyl alkyl chain and an iodine atom substituted on a benzene ring. Its physical and chemical properties are of interest in various fields of chemical research, including organic synthesis and materials science.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉I | [1][2][3] |

| Molecular Weight | 302.20 g/mol | [1][2][3] |

| CAS Number | 131894-91-2 | [2][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift theory and data from analogous compounds such as 1-ethyl-4-iodobenzene and other alkyl-substituted iodobenzenes.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 | Doublet | 2H | Ar-H (ortho to I) |

| ~ 6.95 | Doublet | 2H | Ar-H (ortho to heptyl) |

| ~ 2.55 | Triplet | 2H | -CH₂-Ar |

| ~ 1.58 | Quintet | 2H | -CH₂-CH₂-Ar |

| ~ 1.30 | Multiplet | 8H | -(CH₂)₄- |

| ~ 0.88 | Triplet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142.0 | Ar-C (C-Heptyl) |

| ~ 137.5 | Ar-CH (ortho to I) |

| ~ 130.5 | Ar-CH (ortho to heptyl) |

| ~ 91.5 | Ar-C (C-I) |

| ~ 35.5 | -CH₂-Ar |

| ~ 31.8 | Alkyl Chain CH₂ |

| ~ 31.5 | Alkyl Chain CH₂ |

| ~ 29.2 | Alkyl Chain CH₂ |

| ~ 29.1 | Alkyl Chain CH₂ |

| ~ 22.6 | Alkyl Chain CH₂ |

| ~ 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for 1-n-Heptyl-4-iodobenzene is noted as being available in the SpectraBase database.[1] While the full spectrum requires user registration, the key expected absorption bands are summarized below based on the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2955-2850 | Strong | Aliphatic C-H Stretch |

| 1590-1575 | Medium-Weak | Aromatic C=C Stretch |

| 1485-1465 | Medium | Aromatic C=C Stretch |

| ~820 | Strong | para-disubstituted C-H bend (out-of-plane) |

| ~500 | Medium-Weak | C-I Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The expected major fragments for this compound in an electron ionization (EI) mass spectrum are presented below.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 302 | High | [M]⁺ (Molecular Ion) |

| 203 | Medium | [M - C₇H₁₅]⁺ (Loss of heptyl radical) |

| 175 | Low | [C₁₃H₁₉]⁺ (Loss of iodine radical) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

NMR Spectroscopy

Instrumentation: A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (zg30).

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.2 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal at 0.00 ppm.

ATR-IR Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer, or equivalent, equipped with a DuraSamplIR II ATR accessory.[1]

Sample Preparation: A small amount of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive HF, capable of electron ionization (EI).

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to ionization.

Acquisition (EI Mode):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-500

-

Scan Rate: 1 scan/s

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between different analytical techniques.

References

A Technical Guide to the Solubility of 1-Heptyl-4-iodobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Heptyl-4-iodobenzene, a key intermediate in organic synthesis. Due to the limited availability of published quantitative data, this document focuses on predicting the solubility of this compound in a range of common organic solvents based on established physicochemical principles. Furthermore, a detailed, adaptable experimental protocol for the precise determination of its solubility is provided. This guide is intended to equip researchers with the foundational knowledge and practical methodologies necessary for the effective use of this compound in various solvent systems.

Core Concepts: Predicting Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. This compound possesses a distinct molecular structure that dictates its solubility behavior. Its key features are a nonpolar aromatic ring, a large and hydrophobic iodine atom, and a long, nonpolar heptyl chain. The dominant intermolecular forces at play are London dispersion forces.

Based on these structural characteristics, the following solubility patterns can be predicted:

-

High Solubility: Expected in nonpolar and weakly polar aprotic solvents. These solvents can effectively solvate the nonpolar hydrocarbon and iodinated aromatic portions of the molecule through van der Waals interactions.

-

Moderate Solubility: Likely in some polar aprotic solvents. While the overall molecule is nonpolar, some degree of interaction with polar aprotic solvents is possible.

-

Low to Insoluble: Predicted in highly polar protic solvents like water. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions that would form between water and the nonpolar this compound molecule.

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents. It is important to note that these are qualitative predictions, and experimental verification is essential for precise quantitative data.

| Solvent Name | Solvent Type | Predicted Solubility |

| Hexane | Nonpolar | High |

| Toluene | Nonpolar | High |

| Diethyl Ether | Weakly Polar Aprotic | High |

| Dichloromethane | Weakly Polar Aprotic | High |

| Chloroform | Weakly Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | Moderate |

| Acetone | Polar Aprotic | Moderate |

| Acetonitrile | Polar Aprotic | Low |

| Methanol | Polar Protic | Low |

| Ethanol | Polar Protic | Low |

| Water | Polar Protic | Insoluble |

Experimental Protocol: Determination of Thermodynamic Solubility

The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.[1] The following is a detailed methodology that can be adapted for this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a solid or liquid phase of the solute remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with the temperature set to the desired value (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is established when the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC) to determine the concentration of this compound.

-

3. Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

References

1-Heptyl-4-iodobenzene: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Heptyl-4-iodobenzene is a key aromatic building block in organic synthesis, prized for its versatile reactivity. The presence of a carbon-iodine bond, the most reactive among carbon-halogen bonds, makes it an excellent substrate for a variety of powerful carbon-carbon bond-forming reactions. This, combined with the long alkyl heptyl chain which imparts unique solubility and liquid crystalline properties, positions this compound as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of materials science and drug discovery. This technical guide explores the principal applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and its role in the synthesis of liquid crystals.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal coupling partner in several seminal palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are foundational in modern organic chemistry for the construction of complex molecular architectures.[1]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents and organic materials.[1][2] In this reaction, this compound is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1]

A prime application of this reaction is in the synthesis of liquid crystals, such as 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB), a well-known nematic liquid crystal.[3][4] The synthesis involves the Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | 1.5 | 92 |

| 2 | Iodobenzene | 4-Methylphenylboronic acid | Pd(COD)Cl₂ on hydroxyapatite | K₃PO₄ | Water | 100 | - | High TON |

| 3 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (0.2) | K₂CO₃ | DMF | 100 | - | GC Yield |

Experimental Protocol: Synthesis of 4-Methoxybiphenyl (A Representative Suzuki-Miyaura Coupling) [5][6]

This protocol describes the synthesis of 4-methoxybiphenyl from 4-iodoanisole, which serves as a model for the coupling of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and palladium on carbon (10 wt. %, 15 mg, 1.4 mol% of Pd).

-

Solvent Addition: Add dimethylformamide (DMF, 8 mL) to the flask.

-

Reaction: The mixture is refluxed under air in an adapted domestic microwave oven for a specified time (e.g., 30-90 minutes).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 4-methoxybiphenyl.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide, such as this compound, and an alkene.[7][8] This reaction is instrumental in the synthesis of substituted alkenes, which are valuable intermediates in pharmaceuticals and materials science.[8] The high reactivity of the C-I bond in this compound makes it an excellent substrate for the Heck reaction.[9]

Table 2: Representative Conditions for the Heck Reaction of Iodobenzene with n-Butyl Acrylate

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1) | PPh₃ | Et₃N | DMF | 60 | 16 | >95 |

| 2 | Pd nano-sphere (1) | None | Et₃N | DMF | 60 | 16 | 100 |

Experimental Protocol: Heck Reaction of Iodobenzene with n-Butyl Acrylate (A Representative Example) [10][11]

This protocol provides a general procedure for the Heck reaction, which can be adapted for this compound.

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve iodobenzene (1.0 equiv.) in DMF (2 mL).

-

Addition of Reagents: Add n-butyl acrylate (1.2 equiv.), triethylamine (Et₃N, 2.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-formed palladium nanoparticle catalyst, 1 mol%).

-

Reaction: Heat the reaction mixture at a specified temperature (e.g., 60-70 °C) for a designated time (e.g., 16 hours).

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the substituted alkene.

Diagram 2: Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is a highly efficient method for the synthesis of arylalkynes by coupling a terminal alkyne with an aryl halide.[12] this compound serves as an excellent substrate due to the high reactivity of the carbon-iodine bond, enabling the reaction to proceed under mild conditions.[1] This reaction is pivotal in the synthesis of conjugated enynes and arylalkynes, which are important structures in medicinal chemistry and materials science.[12]

Table 3: Representative Conditions for Sonogashira Coupling of Iodobenzene with Phenylacetylene

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 0.5 | 98 |

| 2 | Pd(0)-PMMA (0.5) | None | Et₃N | Water | 80 | - | 98 |

| 3 | Pd on alumina (5) | Cu₂O (0.1) | - | THF-DMA | 80 | - | High |

Experimental Protocol: Sonogashira Coupling in a Flow Regime (A Representative Example) [7]

This protocol outlines a general procedure for Sonogashira coupling in a continuous-flow system.

-

Solution Preparation: Dissolve the substituted iodobenzene (e.g., this compound, 0.5 mmol) and the terminal alkyne (e.g., phenylacetylene, 0.6 mmol) in a mixture of dried THF and DMA (9:1, 10 mL).

-

Flow Reaction: Pass the solution through cartridges packed with a solid-supported palladium catalyst (e.g., 5% Pd on alumina) and a copper co-catalyst (e.g., 0.1% Cu₂O on alumina) at a specific temperature (e.g., 80 °C) and flow rate (e.g., 0.1 mL/min).

-

Work-up: Collect the eluate and add water. Extract the mixture with an organic solvent like hexane.

-

Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is then purified by column chromatography on silica gel.

Diagram 3: Catalytic Cycles of the Sonogashira Coupling

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Application in the Synthesis of Liquid Crystals

The molecular structure of this compound, featuring a rigid aromatic core and a flexible alkyl tail, makes it an excellent precursor for the synthesis of calamitic (rod-shaped) liquid crystals.[13][14] These materials exhibit mesophases (e.g., nematic, smectic) with long-range orientational order and are the basis of liquid crystal display (LCD) technology.[14][15]

The synthesis of liquid crystals often involves the construction of a larger, more complex molecular architecture, and cross-coupling reactions are a key tool in this process. For example, the synthesis of 4'-heptyl-4-biphenylcarbonitrile (7CB) can be achieved through a Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid.

Diagram 4: Synthetic Workflow for a Biphenyl-based Liquid Crystal

Caption: Synthetic workflow for a biphenyl-based liquid crystal via Suzuki coupling.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is prominently demonstrated in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, which provide efficient routes to a wide array of complex organic molecules. Furthermore, its inherent molecular structure makes it a key precursor in the synthesis of advanced materials such as liquid crystals. The methodologies and data presented in this guide underscore the significant potential of this compound for researchers, scientists, and professionals in the field of drug development and materials science, offering a powerful tool for the construction of novel and functional molecular architectures.

References

- 1. ijnc.ir [ijnc.ir]

- 2. mdpi.com [mdpi.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. colorado.edu [colorado.edu]

- 14. mdpi.com [mdpi.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-Heptyl-4-iodobenzene: Synthesis, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Heptyl-4-iodobenzene, a halogenated aromatic hydrocarbon. Due to the lack of a singular, notable discovery event, this document focuses on the logical synthesis of the compound through well-established and reliable organic chemistry reactions. Detailed experimental protocols for a plausible two-step synthesis are provided, along with a summary of its known and predicted physical and spectroscopic properties. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development who may utilize this compound as a chemical intermediate or building block.

Introduction and Historical Context

The history of this compound is not marked by a specific discovery event but is rather a testament to the advancement of synthetic organic chemistry. Its synthesis relies on foundational reactions that have been refined over the past century. The key transformations involved, the Friedel-Crafts acylation and subsequent carbonyl group reduction, are cornerstone reactions in the functionalization of aromatic compounds.

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, provided a method for attaching alkyl and acyl substituents to an aromatic ring. The reduction of the resulting ketone to an alkane can be achieved through methods like the Clemmensen reduction, first reported by Erik Christian Clemmensen in 1913, or the Wolff-Kishner reduction, discovered independently by Nikolai Kischner in 1911 and Ludwig Wolff in 1912.[1][2][3][4] The synthesis of this compound is a straightforward application of this acylation-reduction sequence.

Physicochemical and Spectroscopic Data

The following tables summarize the known and predicted physicochemical and spectroscopic data for this compound and its synthetic precursor, 1-(4-iodophenyl)heptan-1-one.

Table 1: Physicochemical Properties

| Property | This compound | 1-(4-iodophenyl)heptan-1-one |

| CAS Number | 131894-91-2 | 35825-63-9 (predicted) |

| Molecular Formula | C₁₃H₁₉I | C₁₃H₁₇IO |

| Molecular Weight | 302.19 g/mol | 316.18 g/mol |

| Boiling Point | 165 °C @ 10 mmHg | Not available |

| Refractive Index | 1.5450-1.5490 @ 20 °C | Not available |

| Appearance | Clear colorless to yellow liquid | Predicted to be a solid |

Table 2: Predicted Spectroscopic Data

| Data Type | This compound | 1-(4-iodophenyl)heptan-1-one |

| ¹H NMR (CDCl₃) | δ ~7.6 (d, 2H), ~7.0 (d, 2H), ~2.5 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 8H), ~0.9 (t, 3H) | δ ~7.8 (d, 2H), ~7.7 (d, 2H), ~2.9 (t, 2H), ~1.7 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ ~142, ~137, ~130, ~91, ~36, ~32, ~31, ~29, ~29, ~23, ~14 | δ ~200, ~138, ~137, ~130, ~101, ~39, ~32, ~29, ~24, ~23, ~14 |

| IR (cm⁻¹) | ~3050 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1480 (Ar C=C), ~1000 (C-I) | ~3050 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1680 (C=O), ~1580 (Ar C=C), ~1000 (C-I) |

| Mass Spec (m/z) | 302 (M⁺), 205 (M-C₇H₁₅)⁺, 91 (C₇H₇)⁺ | 316 (M⁺), 301 (M-CH₃)⁺, 204 (I-C₆H₄-C=O)⁺, 127 (I)⁺ |

Synthesis of this compound

The most logical and efficient synthesis of this compound involves a two-step process:

-

Friedel-Crafts Acylation: Iodobenzene is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(4-iodophenyl)heptan-1-one.

-

Reduction: The carbonyl group of 1-(4-iodophenyl)heptan-1-one is reduced to a methylene group to yield the final product, this compound. This can be achieved via a Clemmensen or Wolff-Kishner reduction.

Experimental Workflow

Caption: Synthetic pathway for this compound.

Step 1: Friedel-Crafts Acylation of Iodobenzene

Reaction:

Iodobenzene + Heptanoyl Chloride --(AlCl₃)--> 1-(4-iodophenyl)heptan-1-one

Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. The flask is cooled in an ice-water bath.

-

Addition of Reactants: A solution of iodobenzene (1.0 equivalent) and heptanoyl chloride (1.05 equivalents) in dry dichloromethane is added dropwise to the stirred suspension of aluminum chloride over 30 minutes. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Reduction of 1-(4-iodophenyl)heptan-1-one

Two common methods for this reduction are the Clemmensen and Wolff-Kishner reductions. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Reaction:

1-(4-iodophenyl)heptan-1-one --(Zn(Hg), HCl)--> this compound

Protocol:

-

Preparation of Zinc Amalgam: Zinc metal is amalgamated by stirring with a dilute solution of mercuric chloride for a few minutes, followed by decanting the solution and washing the zinc with water.

-

Reaction Setup: The amalgamated zinc is placed in a round-bottom flask equipped with a reflux condenser. A solution of 1-(4-iodophenyl)heptan-1-one in a solvent such as toluene is added, followed by concentrated hydrochloric acid.

-

Reaction: The mixture is heated to reflux with vigorous stirring. Additional portions of hydrochloric acid may be added during the reaction to maintain a strongly acidic environment. The reaction is typically complete within 4-8 hours and can be monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is decanted from the remaining zinc. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.

Reaction:

1-(4-iodophenyl)heptan-1-one --(H₂NNH₂, KOH, heat)--> this compound

Protocol:

-

Reaction Setup: 1-(4-iodophenyl)heptan-1-one, hydrazine hydrate (excess), and potassium hydroxide are placed in a round-bottom flask with a high-boiling solvent such as diethylene glycol. The flask is fitted with a reflux condenser.

-

Hydrazone Formation: The mixture is heated to a temperature that allows for the formation of the hydrazone, typically around 100-130 °C, for 1-2 hours. Water formed during this step is then removed by distillation.

-

Decomposition: The temperature is then raised to around 180-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. The reaction is continued until the gas evolution ceases (typically 3-5 hours).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent like ether or hexane. The combined organic layers are washed with dilute hydrochloric acid (to remove any remaining hydrazine) and then with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.

Logical Relationships in Synthesis

Caption: Key chemical transformations and choices in the synthesis.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. The iodo-substituent is particularly useful for various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The heptyl chain provides lipophilicity, which can be a desirable property in the design of bioactive molecules and liquid crystals. Researchers in drug discovery may use this compound as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

While the discovery of this compound is not a historically documented event, its synthesis is a clear illustration of the power and predictability of fundamental organic reactions. This guide provides researchers with a comprehensive overview of a logical synthetic route, detailed experimental protocols, and essential physicochemical data. The information presented herein should facilitate the preparation and utilization of this compound in various research and development endeavors.

References

A Technical Guide to the Purity and Assay of Commercial 1-Heptyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay information for commercially available 1-Heptyl-4-iodobenzene. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality attributes of this compound and to provide detailed methodologies for its analysis.

Commercial Purity Specifications

This compound is available from various chemical suppliers, typically with a purity of 98% or greater. The most common analytical method cited for assay determination is gas chromatography (GC). Below is a summary of quantitative data from prominent suppliers.

| Supplier | Product Number | Stated Purity | Assay Method | Additional Information |

| Thermo Scientific Chemicals | H27017 | 98% | GC (≥97.5%) | Refractive Index: 1.5450-1.5490 |

| Fisher Scientific | 15001646 | 98% | Not Specified | - |

| Santa Cruz Biotechnology | sc-224457 | Not Specified | Not Specified | Refer to Certificate of Analysis |

Analytical Methodologies for Quality Control

The quality control of this compound relies on a combination of chromatographic and spectroscopic techniques to determine purity, identify impurities, and confirm the chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assay

Gas chromatography is the industry standard for determining the purity of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (MS), this technique allows for both quantification and identification of the main component and any potential impurities.

Representative Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector:

-

Mode: Split (e.g., 50:1 split ratio)

-

Temperature: 280 °C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp Rate: 15 °C/min to 280 °C

-

Final Temperature: 280 °C, hold for 10 minutes

-

-

Detector (FID):

-

Temperature: 300 °C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Nitrogen): 25 mL/min

-

-

Mass Spectrometer (for identification):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-400 amu

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). Impurities can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.8 ppm, corresponding to the four protons on the benzene ring. The characteristic splitting pattern will be an AA'BB' system.

-

Alkyl Chain Protons:

-

A triplet at approximately δ 2.5-2.7 ppm, corresponding to the two protons of the methylene group attached to the benzene ring (-CH₂-Ar).

-

Multiplets in the range of δ 1.2-1.6 ppm, corresponding to the protons of the other methylene groups in the heptyl chain.

-

A triplet at approximately δ 0.8-0.9 ppm, corresponding to the three protons of the terminal methyl group (-CH₃).

-

Potential Impurities

The most common synthetic route to this compound is the Friedel-Crafts alkylation of iodobenzene with a heptylating agent (e.g., 1-chloroheptane or 1-heptene) in the presence of a Lewis acid catalyst.[1][2] This synthesis can lead to several potential impurities:

-

Isomeric Products: Ortho- and meta-heptyl-iodobenzene are possible isomers that can be formed during the alkylation reaction.

-

Polyalkylated Products: Di- and tri-heptyl-iodobenzene can be formed if the reaction is not carefully controlled.

-

Unreacted Starting Materials: Residual iodobenzene may be present in the final product.

-

Rearranged Alkyl Chains: Although less likely with a primary alkylating agent, rearrangement of the heptyl carbocation could lead to branched-chain isomers.[2]

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

Caption: Quality control workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Heptyl-4-iodobenzene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-heptyl-4-iodobenzene in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document includes detailed experimental protocols, a summary of reaction conditions from analogous systems, and potential applications of the resulting 4-heptylbiphenyl derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] this compound is a valuable building block in this reaction, as the resulting 4-heptyl-1,1'-biphenyl core can be found in various biologically active molecules and liquid crystals.[2][3] The high reactivity of the carbon-iodine bond in aryl iodides makes them excellent substrates for this palladium-catalyzed reaction, often proceeding under mild conditions with high yields.[4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron compound (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (4-heptyl-1,1'-biphenyl), regenerating the palladium(0) catalyst.[5]

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported, the following tables summarize typical reaction conditions and yields for structurally similar aryl iodides. This data provides a strong foundation for developing a robust protocol for this compound.

Table 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid [6]

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | 0.5 | 41-61 |

| Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | 0.75 | 53-60 |

| Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | 1.0 | 74-83 |

| Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | 1.5 | 78-92 |

Table 2: Suzuki-Miyaura Coupling of Various Aryl Iodides with Arylboronic Acids

| Aryl Iodide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodobenzoic acid | (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na (1) | K₂CO₃ | Water | 70 | 24 | 94 | [7] |

| 4-Methyliodobenzene | Phenylboronic acid | Pd(OAc)₂/PCy₃·HBF₄ (0.2) | Cs₂CO₃ | Toluene/Water | 80 | 2 | 93 | [8] |

| Iodobenzene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Benzene/Water | Reflux | 1 | - | [9] |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ (2) | K₂CO₃ | Toluene/Water | 90 | 4-6 | - | [10] |

Experimental Protocols

The following protocols are adapted from established procedures for similar aryl iodides and provide a reliable starting point for the Suzuki-Miyaura coupling of this compound.[6][10]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 4-methoxybiphenyl using microwave heating, which can significantly reduce reaction times.[6]

-

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 - 1.5 mmol)

-

Palladium on carbon (10 wt%, 1-2 mol% Pd)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

N,N-Dimethylformamide (DMF) (8-10 mL)

-

Microwave reactor vials

-

Magnetic stir bars

-

-

Procedure:

-

To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and 10% Pd/C (1.4 mol% of Pd).

-

Add DMF (8 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to reflux under microwave irradiation for a designated time (e.g., 30-90 minutes). The optimal time should be determined by monitoring the reaction progress.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-heptyl-1,1'-biphenyl derivative.

-

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is a standard method using conventional heating.

-

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (10 mL)

-

Deionized water (2 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add toluene (10 mL) and deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-heptyl-1,1'-biphenyl derivative.

-

Potential Applications in Drug Development and Materials Science

Furthermore, 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile is a well-known liquid crystal, highlighting the potential of 4-heptylbiphenyl derivatives in materials science, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices.[3]

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]

- 2. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids [organic-chemistry.org]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Heck Reaction of 1-Heptyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to yield a substituted alkene. Its significance in organic synthesis, particularly in the pharmaceutical and materials science industries, is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings. The Heck reaction offers a versatile methodology for the synthesis of complex organic molecules, including biologically active compounds and functional materials.

This document provides a detailed protocol for the Heck reaction using 1-Heptyl-4-iodobenzene as the aryl halide substrate. Aryl iodides are highly reactive substrates in the Heck reaction, often allowing for milder reaction conditions. The protocol will detail the coupling of this compound with a generic acrylate ester, a common coupling partner in this reaction.

Reaction Scheme

Data Presentation

The following tables summarize typical reaction conditions and yields for Heck reactions involving aryl iodides and acrylates, which can be adapted for the specific case of this compound.

Table 1: Catalyst, Base, and Solvent Screening for the Heck Reaction of Aryl Iodides with Acrylates

| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | Et₃N | DMF | 100 | High |

| 2 | Pd(OAc)₂ | NaOAc | NMP | 120 | Moderate-High |

| 3 | PdCl₂ | K₂CO₃ | DMA | 110 | High |